2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 2034372-27-3
VCID: VC4140365
InChI: InChI=1S/C26H21N3OS/c1-18-10-8-9-13-20(18)17-31-26-28-23-22(19-11-4-2-5-12-19)16-27-24(23)25(30)29(26)21-14-6-3-7-15-21/h2-16,27H,17H2,1H3
SMILES: CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
Molecular Formula: C26H21N3OS
Molecular Weight: 423.53

2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

CAS No.: 2034372-27-3

Cat. No.: VC4140365

Molecular Formula: C26H21N3OS

Molecular Weight: 423.53

* For research use only. Not for human or veterinary use.

2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 2034372-27-3

Specification

CAS No. 2034372-27-3
Molecular Formula C26H21N3OS
Molecular Weight 423.53
IUPAC Name 2-[(2-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C26H21N3OS/c1-18-10-8-9-13-20(18)17-31-26-28-23-22(19-11-4-2-5-12-19)16-27-24(23)25(30)29(26)21-14-6-3-7-15-21/h2-16,27H,17H2,1H3
Standard InChI Key SIZXOYHSJUEAMS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5

Introduction

2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of pyrrolopyrimidines. This heterocyclic compound features a pyrrolo[3,2-d]pyrimidine core, which is substituted with phenyl groups at positions 3 and 7 and a thioether linkage involving a 2-methylbenzyl group. The compound's unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not detailed in the available literature, related pyrrolopyrimidines often utilize techniques such as microwave-assisted synthesis and palladium-catalyzed reactions to achieve high purity products.

Biological Activities and Applications

Pyrrolopyrimidine derivatives, including 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, are known for their diverse pharmacological profiles. These compounds have been studied for their anticancer, antiviral, and other biological activities, making them of interest in medicinal chemistry.

Chemical Reactions and Mechanism of Action

The compound can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, which allow for modifications to enhance biological activity or tailor properties for specific applications. The mechanism of action for pyrrolopyrimidine derivatives often involves interactions with biological targets like enzymes or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator